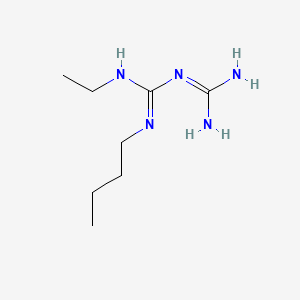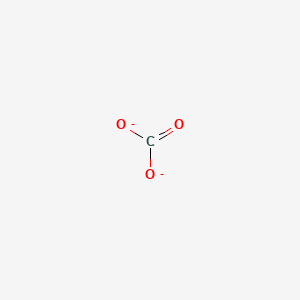
Carbonate
概要
説明
Carbonate Ion is a polyatomic ion with formula of CO3(2-).
Carbonate is a carbon oxoanion. It is a conjugate base of a hydrogencarbonate.
科学的研究の応用
Physical Chemistry Experimentation
Carbonates are utilized in scientific research type experiments in physical chemistry. A study demonstrated the use of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate, providing comprehensive training across multiple chemistry disciplines (He De-hua, Shi Lei, & Ma Ying, 2006).
Biomineralisation and Biomimetic Chemistry
Calcium carbonate, a common biomineral, is extensively researched for understanding in vivo calcification processes and for synthetic applications. This research spans across studying crystal growth and mineral morphologies, contributing to biomimetic engineering (F. Meldrum, 2003).
Geological and Environmental Sciences
Stable isotopes of carbonates, like δ13C and δ18O, are crucial in paleoceanographic and terrestrial climate research. Advances in analytical techniques like IRMS have facilitated precise measurements, enhancing the understanding of climate records (S. Breitenbach & S. Bernasconi, 2011).
Biotechnology and Natural Systems
Microbial carbonate precipitation, a result of microbial activities, is a key player in natural systems, with applications in metal remediation, carbon sequestration, and construction restoration. This process mimics natural occurrences in various geological settings (Tingting Zhu & M. Dittrich, 2016).
Challenges in Low-Temperature CO2 Electrolysis
In the field of renewable chemical and fuel production, the formation of carbonate is a primary source of energy and carbon losses in low-temperature CO2 electrolysis. Addressing this issue is crucial for the viability of this technology (Joshua A. Rabinowitz & M. Kanan, 2020).
Ocean Acidification Studies
Satellite missions support scientific studies addressing ocean acidification by measuring various oceanic parameters. This data aids in understanding the inorganic carbon cycle, crucial for studying carbonate chemistry and its impact on marine ecosystems (J. Salisbury et al., 2015).
特性
CAS番号 |
3812-32-6 |
|---|---|
製品名 |
Carbonate |
分子式 |
CO3(2−) CO3-2 |
分子量 |
60.009 g/mol |
IUPAC名 |
carbonate |
InChI |
InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-2 |
InChIキー |
BVKZGUZCCUSVTD-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-] |
正規SMILES |
C(=O)([O-])[O-] |
その他のCAS番号 |
3812-32-6 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

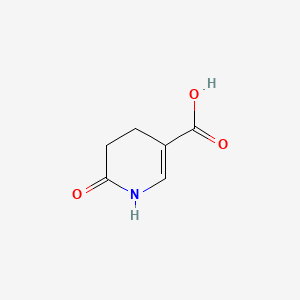
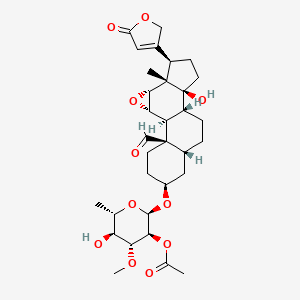
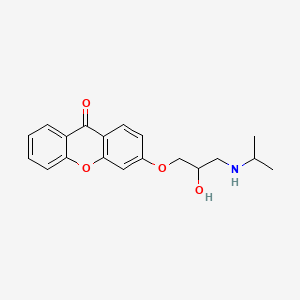
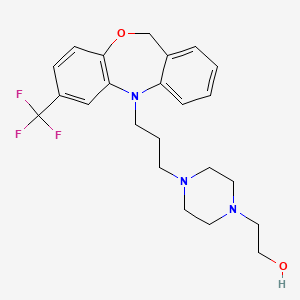
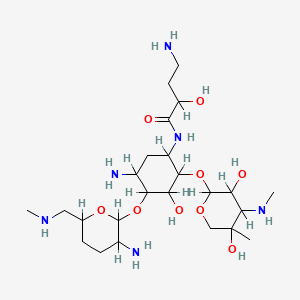
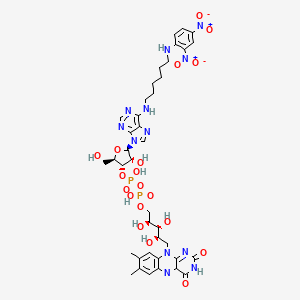
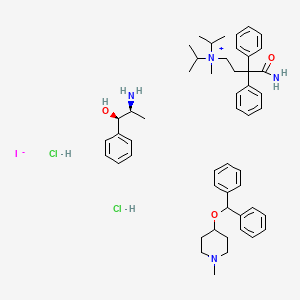
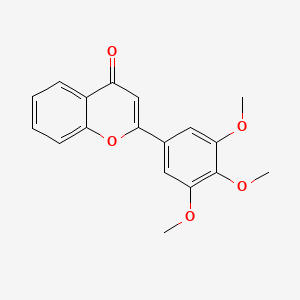
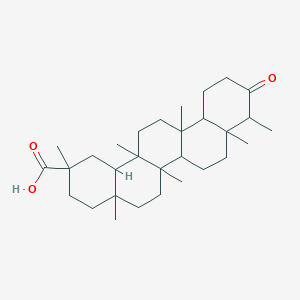
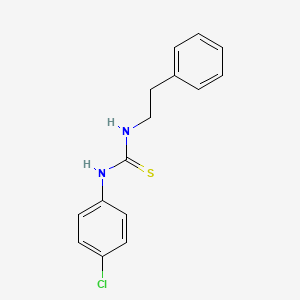
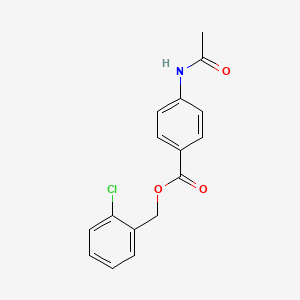
![1-(3,4-Dichlorophenyl)-2-[[4-(2-furanylmethyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1196760.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)
